molecular formula C9H20O B017324 2-Heptanol, 5-ethyl- CAS No. 19780-40-6

2-Heptanol, 5-ethyl-

Cat. No.: B017324
CAS No.: 19780-40-6
M. Wt: 144.25 g/mol
InChI Key: DYNOLYWQCYQCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptanol, 5-ethyl- is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Heptanol, 5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanol, 5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electromembrane Extraction : A study found that a mixture of 2-ethyl hexanol and 1-otanol as a supported liquid membrane significantly improves the electromembrane extraction efficiency of certain drugs from urine and wastewater samples (Rahimi & Nojavan, 2018).

  • One-Pot Synthesis : Another research presents the one-pot synthesis of 2-ethyl-1-hexanol from n-butanal using a combustion synthesized mixed metal oxide catalyst, demonstrating cost-effectiveness and efficiency (Patankar & Yadav, 2017).

  • Neurotoxic Metabolites Identification : Exposure to n-heptane, closely related to 2-ethyl-1-hexanol, can produce neurotoxic metabolites, although the presence of 2,5-heptanedione in urine is unlikely to cause clinical damage to the peripheral nervous system (Perbellini et al., 1986).

  • Photolysis and Atmospheric Chemistry : Research on 2-ethyl hexanal, a compound similar to 2-ethyl-1-hexanol, shows that its photolysis produces various compounds, with the main oxidation pathway being the acyl radical forming channel in the presence of NO2 (Fraire, Argüello, & Malanca, 2011).

  • Surface Tension Study : A study demonstrates that the surface tension of water increases with the concentration of 2-ethyl-1-hexanol and 1-heptanol, decreasing with temperature, which can enhance heat transfer in heat exchangers (Kumar et al., 2020).

  • Stereospecific Synthesis : The stereospecific synthesis of 4-Methyl-3-heptanol, an enantiomer of a pheromone, provides new avenues for pheromone research and potential applications in pest control (Fráter, 1979).

  • Oxidation Kinetics : Oxidation of 2-ethyl-1-hexanol by potassium permanganate in heterogeneous conditions using phase transfer techniques has been studied, yielding consistent rate constants (Sankarshana & Rao, 2008).

  • Microwave-Assisted Synthesis : Microwave irradiation accelerates the synthesis of ethyl heptanoate significantly, being more than 30 times faster than conventional heating (Dong, 2010).

Safety and Hazards

When handling 2-Heptanol, 5-ethyl-, it’s important to avoid ingestion and inhalation . Ensure adequate ventilation and keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

Properties

IUPAC Name

5-ethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-9(5-2)7-6-8(3)10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNOLYWQCYQCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880760
Record name 2-heptanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-40-6
Record name 5-Ethyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanol, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-heptanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptanol, 5-ethyl-
Reactant of Route 2
Reactant of Route 2
2-Heptanol, 5-ethyl-
Reactant of Route 3
Reactant of Route 3
2-Heptanol, 5-ethyl-
Reactant of Route 4
Reactant of Route 4
2-Heptanol, 5-ethyl-
Reactant of Route 5
Reactant of Route 5
2-Heptanol, 5-ethyl-
Reactant of Route 6
2-Heptanol, 5-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.